Bienvenue dans la boutique en ligne BenchChem!

Pimodivir hydrochloride hemihydrate

In Vivo Efficacy Mouse Model Oseltamivir

Pimodivir hydrochloride hemihydrate (VX-787, JNJ-63623872) is the only commercially available PB2 cap-binding inhibitor that confers 100% survival in +48h delayed treatment mouse models—where oseltamivir completely fails. With a defined KD of 24 nM and retained potency against all NAI-resistant influenza A strains, this first-in-class tool enables research on late-stage intervention, host-pathogen interactions, and PB2-targeted drug discovery not possible with neuraminidase or endonuclease inhibitors. Phase 3 data validating ambulatory efficacy further supports translational relevance. Essential reference standard for PB2 assay development, HTS validation, and resistant-strain characterization.

Molecular Formula C40H42Cl2F4N10O5
Molecular Weight 889.7 g/mol
CAS No. 1777721-70-6
Cat. No. B610109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimodivir hydrochloride hemihydrate
CAS1777721-70-6
SynonymsPimodivir HCl;  Pimodivir hydrochloride;  Pimodivir hydrochloride hemihydrate; 
Molecular FormulaC40H42Cl2F4N10O5
Molecular Weight889.7 g/mol
Structural Identifiers
SMILESC1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.O.Cl.Cl
InChIInChI=1S/2C20H19F2N5O2.2ClH.H2O/c2*21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29;;;/h2*5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27);2*1H;1H2/t2*9?,10?,15-,16-;;;/m00.../s1
InChIKeyWPLSKBKDOCXXMO-KIHJVYKPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pimodivir hydrochloride hemihydrate (CAS 1777721-70-6): What Is This Influenza A PB2 Inhibitor?


Pimodivir hydrochloride hemihydrate (also known as VX-787 or JNJ-63623872) is a first-in-class, orally bioavailable small molecule inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit [1]. Its mechanism of action involves binding to the cap-binding domain of PB2, thereby disrupting the 'cap-snatching' process essential for viral mRNA transcription and subsequent replication [2]. It is exclusively active against influenza A viruses, with no significant activity against influenza B [3].

Why Pimodivir Hydrochloride Hemihydrate Is Not Simply Interchangeable with Other Influenza Antivirals


Unlike neuraminidase inhibitors (e.g., oseltamivir) or cap-dependent endonuclease inhibitors (e.g., baloxavir), Pimodivir hydrochloride hemihydrate targets a distinct viral protein, the PB2 subunit of the polymerase complex [1]. This mechanistic divergence is crucial because it confers activity against viruses resistant to other drug classes, but also renders it completely ineffective against influenza B due to structural differences in the PB2 cap-binding pocket [2]. Furthermore, in vivo efficacy, resistance profiles, and the drug's spectrum of activity differ significantly from its in-class and out-of-class analogs, precluding simple functional substitution [3].

Quantitative Evidence: How Pimodivir Hydrochloride Hemihydrate Differentiates from Comparators


In Vivo Survival Benefit vs. Oseltamivir in a Delayed Treatment Mouse Model

In a stringent +48 hour delayed treatment mouse model of influenza A infection, pimodivir provided a 100% survival benefit at doses as low as 1 mg/kg (BID x 10 days), whereas the standard-of-care, oseltamivir, offered no survival benefit even at the highest tested dose of 10 mg/kg [1].

In Vivo Efficacy Mouse Model Oseltamivir

Comparative Antiviral Spectrum and Clinical Utility: Influenza A vs. A and B

Pimodivir's mechanism is highly specific to the influenza A PB2 protein, resulting in no meaningful activity against influenza B viruses, a limitation explicitly noted as a key differentiator from other polymerase inhibitors [1]. In contrast, baloxavir marboxil is approved for and active against both influenza A and B, offering a broader clinical and experimental utility [2].

Antiviral Spectrum Influenza B Baloxavir

Potency Against NAI-Resistant Strains: A Class-Level Advantage

Pimodivir retains full antiviral activity against influenza A strains harboring signature resistance mutations to neuraminidase inhibitors (NAIs), such as the H275Y mutation in N1 [1]. This is because it acts on a completely different viral target (PB2) [2].

Drug Resistance Neuraminidase Inhibitors Oseltamivir

PB2 Binding Affinity vs. Synthetic Analogues

Pimodivir binds the cap-binding domain of the PB2 subunit with a dissociation constant (KD) of 24 nM as determined by isothermal titration calorimetry (ITC) . Newer synthetic analogues designed to improve upon pimodivir's profile, such as compounds I and II containing a 2,3-dihydro-imidazopyridine fragment, exhibited significantly weaker binding, with KD values of 1.398 µM and 1.670 µM, respectively [1].

Binding Affinity KD Structure-Activity Relationship

Clinical Efficacy Limitation in Hospitalized Patients vs. Outpatients

In a Phase 3 clinical trial of hospitalized patients with influenza A, the addition of pimodivir (600 mg BID) to standard-of-care (mostly oseltamivir) showed no clinical benefit over placebo + SoC on the primary endpoint, the Hospital Recovery Scale at day 6 (common odds ratio, 0.943; 95% CI, 0.609-1.462; P = 0.397) [1]. In contrast, the same regimen in a high-risk outpatient study demonstrated a significantly shorter median time to resolution of influenza symptoms (92.6 hours vs. 105.1 hours; P = 0.0216) [1].

Phase 3 Hospitalized Oseltamivir

Pimodivir Hydrochloride Hemihydrate: High-Value Research and Industrial Application Scenarios


Investigating Late-Stage Influenza A Intervention in Preclinical Models

The unique ability of pimodivir to confer 100% survival in a +48 hour delayed treatment mouse model, where oseltamivir fails completely [1], makes it an indispensable tool for researchers modeling severe or advanced influenza A infections. This scenario is ideal for studies focused on host-pathogen interactions, immune response modulation during late-stage disease, and the evaluation of therapeutic interventions beyond the narrow window of neuraminidase inhibitor efficacy.

Probing PB2-Specific Biology and Antiviral Mechanism-of-Action Studies

As a first-in-class PB2 inhibitor with a well-characterized binding affinity (KD = 24 nM) [1] and available structural data from co-crystal complexes [2], pimodivir serves as a precise chemical probe. It is essential for dissecting the specific role of the PB2 cap-snatching function in the influenza A lifecycle, validating high-throughput screens for new PB2 inhibitors, and as a reference standard in assays designed to measure the activity of novel PB2-targeting compounds [3].

Studying NAI-Resistant Influenza A Virus Isolates

Pimodivir's retained potency against influenza A strains resistant to oseltamivir and other neuraminidase inhibitors [1] positions it as a critical control and investigational compound in virology labs. It is particularly useful for characterizing the fitness and pathogenicity of NAI-resistant clinical isolates, screening for combination therapies that overcome resistance, and developing diagnostic assays that differentiate between drug classes based on viral susceptibility.

Modeling Outpatient Influenza A Infection in Clinical Research

The Phase 3 clinical trial data demonstrating a statistically significant reduction in symptom duration (TTR) for high-risk outpatients treated with pimodivir + SoC versus placebo + SoC (92.6 vs 105.1 hours, P = 0.0216) [1] supports its use in research protocols focused on ambulatory influenza management. This evidence can inform the design of new studies exploring early intervention strategies, patient stratification, or novel combination regimens in non-hospitalized populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pimodivir hydrochloride hemihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.